N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide
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Overview
Description
N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrahydro-1H-pyrrol ring, a piperidyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the fluorobenzamide moiety under specific conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles
Major Products
Scientific Research Applications
N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N1-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the desired therapeutic or biochemical outcome .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Chitosan derivatives: Utilized in biomedical applications due to their biocompatibility and biodegradability.
Uniqueness
N~1~-{1-[2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-4-FLUOROBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H28FN3O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C25H28FN3O4/c1-2-15-33-21-9-7-20(8-10-21)29-23(30)16-22(25(29)32)28-13-11-19(12-14-28)27-24(31)17-3-5-18(26)6-4-17/h3-10,19,22H,2,11-16H2,1H3,(H,27,31) |
InChI Key |
HCXQBWMRGSQIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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